C-27 Ketone Distinction vs. Hydroxyl Variants
Scytophycin E is structurally differentiated from scytophycin B and its hydroxylated derivatives by the presence of a ketone functional group at the C-27 position. NMR spectroscopic analysis demonstrates that scytophycins C, D, and E each exhibit a 13C NMR signal at approximately 214 ppm, consistent with a C-27 ketone moiety. In contrast, scytophycin B and its 6-hydroxy derivatives lack this ketone signal and instead feature hydroxyl or methoxyl substitutions at corresponding positions [1]. This structural distinction represents a verifiable chemical difference that precludes functional substitution of one congener for another without altering the compound's physicochemical properties and, by extension, its biological activity profile [2].
| Evidence Dimension | C-27 functional group identity (NMR chemical shift) |
|---|---|
| Target Compound Data | 13C NMR signal at approximately 214 ppm (C-27 ketone) |
| Comparator Or Baseline | Scytophycin B: No 214 ppm signal (C-27 hydroxyl or H); 6-hydroxyscytophycin B: C-27 hydroxyl; Tolytoxin (6-hydroxy-7-O-methylscytophycin B): C-27 hydroxyl with 7-O-methyl |
| Quantified Difference | Presence vs. absence of 214 ppm 13C NMR signal; ketone (C=O) vs. hydroxyl (C-OH) oxidation state difference at C-27 |
| Conditions | 360 MHz 1H NMR and 13C NMR in acetone-d6 or CDCl3; structural characterization of isolated scytophycins A-E |
Why This Matters
The C-27 ketone uniquely present in scytophycin E imparts distinct hydrogen-bonding capacity and electronic properties compared to hydroxyl-bearing congeners, affecting both chromatographic behavior during purification and potential target-binding interactions.
- [1] Carmeli S, Moore RE, Patterson GML. Tolytoxin and new scytophycins from three species of Scytonema. J Nat Prod. 1990;53(6):1533-1542. View Source
- [2] Moore RE, Patterson GML, Mynderse JS, et al. Scytophycins, cytotoxic and antimycotic agents from the cyanophyte Scytonema pseudohofmanni. J Org Chem. 1986;51(26):5300-5306. View Source
